![molecular formula C12H21NO3 B2947834 Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate CAS No. 2287342-40-7](/img/structure/B2947834.png)
Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate
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Overview
Description
Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate, also known as EA-3167, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure that confers specific physicochemical properties.
Mechanism of Action
The exact mechanism of action of Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the brain. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological disorders. However, its synthesis is complex and requires multiple steps, which can make it difficult to produce in large quantities. Additionally, more research is needed to fully understand its safety profile and potential side effects.
Future Directions
There are several future directions for research on Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate can be achieved through a multistep process that involves the reaction of various starting materials. The first step involves the reaction of ethyl acetoacetate with 2,6-dimethylpyridine to form a pyridinium salt. This salt is then reacted with 2-chloroethylamine hydrochloride to form the desired spirocyclic compound.
Scientific Research Applications
Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to exhibit neuroprotective properties by preventing the formation of amyloid-beta plaques and reducing oxidative stress in the brain.
properties
IUPAC Name |
ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-2-16-11(14)10-9-13-6-3-12(10)4-7-15-8-5-12/h10,13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZQGXXXRWJYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCC12CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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